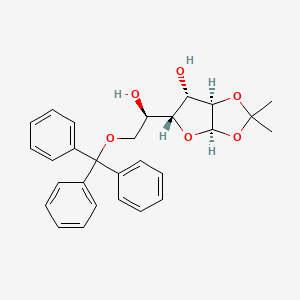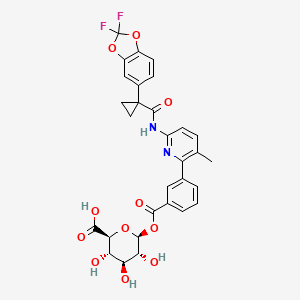
Coumberone
Vue d'ensemble
Description
Coumberone is a metabolic fluorogenic probe and an isoform-selective substrate for all aldo-keto reductase 1C isoforms. It is known for its ability to be reduced by all four members of the aldo-keto reductase 1C family to its fluorescent alcohol, coumberol . This compound is primarily used in scientific research to study the aldo-keto reductase 1C family of enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of coumberone involves the use of specific reagents and conditions to achieve the desired product. One common method involves the reduction of this compound to its fluorescent alcohol, coumberol, using aldo-keto reductase 1C enzymes . The reaction conditions typically include the use of dimethyl sulfoxide as a solvent and incubation at specific temperatures to facilitate the reaction.
Industrial Production Methods
The compound is typically synthesized in laboratories under controlled conditions to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Coumberone undergoes several types of chemical reactions, including reduction and fluorescence activation. The primary reaction involves the reduction of this compound to coumberol by aldo-keto reductase 1C enzymes .
Common Reagents and Conditions
Reduction Reaction: this compound is reduced to coumberol using aldo-keto reductase 1C enzymes. The reaction is typically carried out in dimethyl sulfoxide as a solvent.
Fluorescence Activation: The reduction of this compound to coumberol results in the activation of its fluorescent properties, making it useful for imaging and detection in biological studies.
Major Products Formed
The major product formed from the reduction of this compound is coumberol, a fluorescent alcohol that is used in various scientific applications .
Applications De Recherche Scientifique
Coumberone has several scientific research applications, particularly in the study of aldo-keto reductase 1C enzymes. Some of its key applications include:
Biological Imaging: this compound is used as a metabolic fluorogenic probe to study the activity of aldo-keto reductase 1C enzymes in live cells.
Enzyme Activity Studies: Researchers use this compound to investigate the catalytic efficiency and selectivity of different aldo-keto reductase 1C isoforms.
Drug Development: this compound is used in the development of new drugs targeting aldo-keto reductase 1C enzymes.
Mécanisme D'action
Coumberone exerts its effects through its interaction with aldo-keto reductase 1C enzymes. The compound is reduced by these enzymes to its fluorescent alcohol, coumberol. This reduction process involves the transfer of electrons from the enzyme to this compound, resulting in the activation of its fluorescent properties . The molecular targets of this compound are the aldo-keto reductase 1C isoforms, which play a crucial role in the metabolism of various endogenous and exogenous compounds .
Comparaison Avec Des Composés Similaires
Coumberone is unique in its ability to be selectively reduced by all four members of the aldo-keto reductase 1C family. Similar compounds include other metabolic fluorogenic probes that target specific enzyme families. Some of these compounds are:
Fluorescein Diacetate: A fluorogenic probe used to study esterase activity.
Resorufin Acetate: Another fluorogenic probe used for detecting esterase activity.
Dihydroethidium: A probe used to detect reactive oxygen species in cells.
This compound stands out due to its isoform-selective reduction by aldo-keto reductase 1C enzymes, making it a valuable tool for studying this specific enzyme family .
Propriétés
IUPAC Name |
6-benzoyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJSADMDWUKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



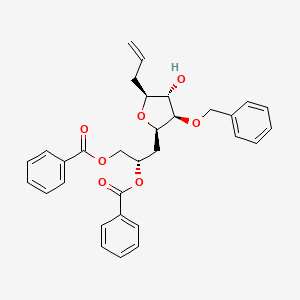
![(1R,2S,6S,9S,10S,11S,14S,15S,18S,20R,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B8199000.png)

![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B8199010.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B8199024.png)
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B8199037.png)
![1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea](/img/structure/B8199043.png)
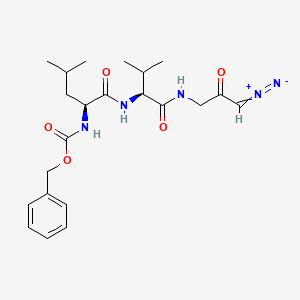

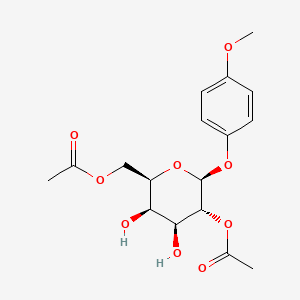
![p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside](/img/structure/B8199077.png)
